2-Hydroxy-7-O-methylscillascillin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Hydroxy-7-O-methylscillascillin is a natural product used for research related to life sciences . It is a compound with the CAS number 52096-50-1 .

Molecular Structure Analysis

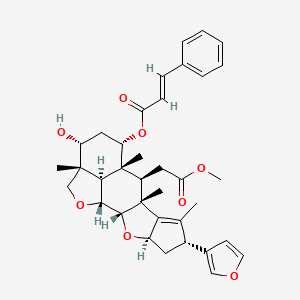

The molecular formula of 2-Hydroxy-7-O-methylscillascillin is C18H14O7 . The compound has a complex structure featuring a 3-spirocyclobutene ring system . The exact mass is 342.07395278 g/mol and the monoisotopic mass is also 342.07395278 g/mol .Physical And Chemical Properties Analysis

2-Hydroxy-7-O-methylscillascillin has a molecular weight of 342.3 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 7 . The compound has a rotatable bond count of 1 . The topological polar surface area is 94.4 Ų . The compound has a complexity of 568 .Aplicaciones Científicas De Investigación

Pharmacological Research

2-Hydroxy-7-O-methylscillascillin is studied for its potential pharmacological effects. Its structure, belonging to the homoisoflavanones, suggests it may have various biological activities . Research in this area could lead to the development of new therapeutic agents.

Chemical Synthesis and Transformations

This compound is used in chemical synthesis and transformation studies. Researchers explore reactions such as isomerization, hydrogenation, and dealkylation to understand the compound’s reactivity and to synthesize new derivatives with potential enhanced activities .

Biological Activity Assays

The biological activity of 2-Hydroxy-7-O-methylscillascillin is an area of significant interest. Studies often focus on its cytotoxicity, anti-inflammatory, and antioxidant properties, which are common among flavonoids .

Spectroscopy and Structural Analysis

Spectroscopic methods like UV-Visible, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are employed to elucidate the structure of 2-Hydroxy-7-O-methylscillascillin. These techniques provide insights into the compound’s electronic and molecular structure, which is crucial for understanding its chemical properties .

Natural Product Chemistry

As a natural product, 2-Hydroxy-7-O-methylscillascillin’s isolation and purification from plant sources are studied. This research can lead to the discovery of similar compounds and the development of extraction methods that could be applied in the pharmaceutical industry .

Chemotaxonomy

The presence of 2-Hydroxy-7-O-methylscillascillin in certain plants can be used for chemotaxonomic purposes. It helps in the classification and identification of plant species based on their chemical profiles .

Propiedades

IUPAC Name |

2,5-dihydroxy-7-methoxyspiro[2H-chromene-3,4'-9,11-dioxatricyclo[6.3.0.03,6]undeca-1(8),2,6-triene]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O7/c1-22-9-3-11(19)15-14(4-9)25-17(21)18(16(15)20)6-8-2-12-13(5-10(8)18)24-7-23-12/h2-5,17,19,21H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNATRVFSYNBMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(C3(C2=O)CC4=CC5=C(C=C34)OCO5)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-7-O-methylscillascillin | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5R)-Flucloxacillin N4-[N-[[3-(2-Chloro-6-fluoro-phenyl)-5-methyl-4-isoxazolyl]carbonyl]-glycinyl] P](/img/no-structure.png)